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Compound of Interest

Compound Name: Amyl laurate

Cat. No.: B1219667 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

amyl laurate, a fatty acid ester commonly used in the cosmetics and flavor industries. This

document is intended for researchers, scientists, and drug development professionals, offering

detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The guide includes structured data tables, detailed

experimental protocols, and visualizations of the molecular structure and analytical workflows.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of amyl laurate.

Table 1: ¹H NMR Spectroscopic Data for Amyl Laurate
Solvent: CDCl₃, Frequency: 89.56 MHz
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Chemical Shift (ppm) Assignment

4.097 -O-CH₂-CH₂-CH(CH₃)₂

2.27 -CO-CH₂-(CH₂)₉-CH₃

1.60 -O-CH₂-CH₂-CH(CH₃)₂

1.26 -CO-CH₂-(CH₂)₉-CH₃

0.92 -O-CH₂-CH₂-CH(CH₃)₂

0.88 -CO-(CH₂)₁₀-CH₃

Note: Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Amyl Laurate
(Predicted)
Solvent: CDCl₃
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Chemical Shift (ppm) Assignment

~173.9 C=O

~63.3 -O-CH₂-CH₂-CH(CH₃)₂

~37.9 -O-CH₂-CH₂-CH(CH₃)₂

~34.4 -CH₂-COO-

~31.9 -(CH₂)ₙ- (Laurate Chain)

~29.6 -(CH₂)ₙ- (Laurate Chain)

~29.4 -(CH₂)ₙ- (Laurate Chain)

~29.3 -(CH₂)ₙ- (Laurate Chain)

~29.2 -(CH₂)ₙ- (Laurate Chain)

~25.8 -O-CH₂-CH₂-CH(CH₃)₂

~25.0 -CH₂-CH₂-COO-

~22.7 -CH₂-CH₃ (Laurate Chain)

~22.5 -O-CH₂-CH₂-CH(CH₃)₂

~14.1 -CH₂-CH₃ (Laurate Chain)

Note: These chemical shifts are predicted values generated using online NMR prediction tools

and should be considered as estimates.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
for Amyl Laurate
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2925 Strong C-H Stretch Alkane

~2855 Strong C-H Stretch Alkane

~1740 Strong C=O Stretch Ester

~1465 Medium C-H Bend Alkane

~1170 Strong C-O Stretch Ester

Note: These are characteristic absorption peaks for the functional groups present in amyl
laurate.

Table 4: Mass Spectrometry Data for Amyl Laurate
(Electron Ionization)

m/z Relative Intensity (%)

43.0 23.6

55.0 12.6

57.0 8.8

70.0 100.0

71.0 38.9

183.0 21.6

201.0 12.2

270.0 (M⁺) 3.5

Note: Data sourced from ChemicalBook.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of amyl laurate.

Methodology:

Sample Preparation: A sample of amyl laurate (approximately 10-20 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to 16 ppm.

A 90° pulse is applied with a relaxation delay of 5 seconds.

16 scans are acquired and averaged.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used.

The spectral width is set to 220 ppm.

A 30° pulse is applied with a relaxation delay of 2 seconds.

1024 scans are acquired and averaged.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in amyl laurate.

Methodology:

Sample Preparation: A drop of neat amyl laurate liquid is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then scanned over the mid-infrared range (4000-400 cm⁻¹).

32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. Peak positions are identified and

assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of amyl laurate.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column suitable for separating fatty acid

esters.

Instrumentation: A GC-MS system operating in Electron Ionization (EI) mode is used.

GC Conditions:

Injector Temperature: 250°C

Oven Program: Initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230°C.

Mass Range: m/z 40-500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

(M⁺) and the major fragment ions. The fragmentation pattern is interpreted to confirm the

structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like amyl laurate.
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Caption: General workflow for spectroscopic analysis.

Molecular Structure of Amyl Laurate with NMR
Assignments
This diagram shows the structure of amyl laurate with protons and carbons labeled for NMR

analysis.
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Amyl Laurate (C₁₇H₃₄O₂) ¹H NMR Assignment Highlights

CH₃

CH₂

(CH₂)₉

CH₂

C=O

O

CH₂

 Ester
Linkage

CH₂

CH

CH₃ CH₃

~0.88 ppm ~4.10 ppm ~1.60 ppm

Click to download full resolution via product page

Caption: Amyl Laurate structure with NMR labels.
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Conceptual Mass Spectrometry Fragmentation of Amyl
Laurate
This diagram illustrates a plausible fragmentation pathway for amyl laurate under electron

ionization.

Major Fragments

Amyl Laurate
[C₁₇H₃₄O₂]⁺˙

m/z = 270

[C₁₂H₂₃O₂]⁺
m/z = 201

Loss of C₅H₁₁˙

[C₅H₁₀]⁺˙
m/z = 70

McLafferty
Rearrangement

[C₅H₁₁]⁺
m/z = 71

Loss of C₁₂H₂₃O₂˙

[C₁₂H₂₃O]⁺
m/z = 183

Loss of H₂O

Click to download full resolution via product page

Caption: Conceptual MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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